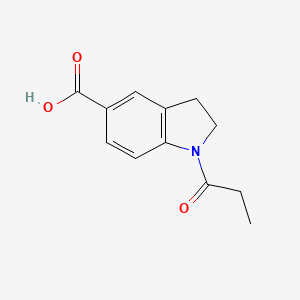

![molecular formula C12H23NO5 B1390999 Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate CAS No. 364631-72-1](/img/structure/B1390999.png)

Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate

Overview

Description

Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate (TBHDMC) is an organic compound used in a variety of scientific research applications. It is a derivative of the tert-butyl group, which is a hydrocarbon containing three carbon atoms and four hydrogen atoms. TBHDMC is a colorless liquid at room temperature and is soluble in alcohols and ethers. This compound is often used as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and other chemicals.

Scientific Research Applications

Synthesis and Intermediate Applications

- Tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2-methoxyphenyl) carbamate is an important intermediate in synthesizing biologically active compounds like omisertinib (AZD9291). A rapid synthetic method for this compound was established, yielding an 81% total yield over three steps, highlighting its utility in pharmaceutical synthesis (Zhao, Guo, Lan, & Xu, 2017).

Crystal Structure and Molecular Interactions

- Tert-butyl carbamate derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, are part of an isostructural family of compounds. These compounds exhibit hydrogen and halogen bonds involving the same carbonyl group, demonstrating their potential in structural chemistry and material science (Baillargeon et al., 2017).

Oxidovanadium(V) Complexes

- Tert-butyl derivatives react with vanadyl acetylacetonate to form oxidovanadium(V) complexes. These complexes, featuring the less common [VO]3+ cation, have intriguing structural features and supramolecular assemblies supported by bifurcated and trifurcated hydrogen bonding. They present potential applications in coordination chemistry and catalysis (Back, Rossini Kopp, Manzoni de Oliveira, & Piquini, 2012).

Polymer Research

- Tert-butyl derivatives have been used in the RAFT (reversible addition-fragmentation chain transfer) synthesis of acrylic polymers containing diol or dioxane groups. This study highlights their application in polymer science, particularly in creating polymers with specific structural features for advanced material applications (Wang, Xu, Gao, Yang, & Li, 2012).

Chiral Chemistry

- An improved synthesis method for tert-butyl ((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate, a key chiral side-chain of atorvastatin, was developed. This process, which includes steps like Blaise reaction and Raney Ni catalyzed hydrogenation, demonstrates the compound's significance in creating chiral pharmaceuticals (Xiong, Li, Chen, Wenxue, & Chen, 2014).

Mechanism of Action

Target of Action

Similar compounds are often used in the synthesis of complex molecules, suggesting that its targets could be diverse depending on the specific context of its use .

Mode of Action

It’s known that similar carbamate compounds can interact with their targets through the formation of covalent bonds, which can lead to changes in the target’s structure and function .

Biochemical Pathways

Carbamates in general are known to affect various biochemical pathways depending on their specific targets .

Pharmacokinetics

Similar carbamate compounds are often well absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .

Result of Action

Carbamates are generally known to cause changes in the structure and function of their targets, which can lead to various downstream effects depending on the specific context .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of carbamate compounds .

properties

IUPAC Name |

tert-butyl N-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5/c1-10(2,3)18-9(15)13-12(6-14)7-16-11(4,5)17-8-12/h14H,6-8H2,1-5H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDPKGWXTKYSPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(CO1)(CO)NC(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Pyridin-4-ylmethyl)amino]propanoic acid dihydrochloride](/img/structure/B1390916.png)

![Methyl 3-[(2-methoxy-2-oxo-ethyl)amino]propanoate](/img/structure/B1390917.png)

![1-{[(3-Nitrophenyl)amino]carbonyl}proline](/img/structure/B1390926.png)

![2-Chloro-5-[(3-methyl-1-piperidinyl)sulfonyl]-aniline](/img/structure/B1390933.png)

![1-[3-(1H-Imidazol-1-yl)propyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1390935.png)

![1-[(5-Bromofuran-2-yl)methyl]piperidin-4-amine](/img/structure/B1390936.png)

![1-[Chloro(phenyl)acetyl]-2-methylindoline](/img/structure/B1390939.png)